6-(Ethoxymethyl)-2-methylpyrimidin-4-ol

Physicochemical Profiling GRK Inhibitor Design Lead Optimization

This 2,4,6-trisubstituted pyrimidine is a critical scaffold for G protein-coupled receptor kinase (GRK) inhibitor programs targeting heart failure and hypertension. The 6-ethoxymethyl moiety provides a validated synthetic entry point with a computed XLogP3 of -0.7 and TPSA of 50.7 Ų, ensuring a balance of solubility and passive permeability essential for reliable SAR studies. Procure this compound over its 5-regioisomer (CAS 5423-97-2) when derivatizing at the 4-position, as the 6-substitution offers superior steric accessibility. Its moderate polarity also makes it suitable for assembling targeted screening libraries against inflammatory enzyme targets like myeloperoxidase (MPO), potentially reducing aggregation-based assay artifacts.

Molecular Formula C8H12N2O2
Molecular Weight 168.19 g/mol
CAS No. 68087-16-1
Cat. No. B1493662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Ethoxymethyl)-2-methylpyrimidin-4-ol
CAS68087-16-1
Molecular FormulaC8H12N2O2
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESCCOCC1=CC(=O)NC(=N1)C
InChIInChI=1S/C8H12N2O2/c1-3-12-5-7-4-8(11)10-6(2)9-7/h4H,3,5H2,1-2H3,(H,9,10,11)
InChIKeyDTHAPSZAKFKWHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 0.25 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Ethoxymethyl)-2-methylpyrimidin-4-ol (CAS 68087-16-1) Procurement & Differentiation Guide


6-(Ethoxymethyl)-2-methylpyrimidin-4-ol (CAS 68087-16-1) is a 2,4,6-trisubstituted pyrimidine featuring a distinguishing ethoxymethyl moiety at the 6-position [1]. Its computed XLogP3-AA of -0.7 [1] positions it as a moderately polar heterocyclic scaffold within its analog class, making it a key intermediate for G protein-coupled receptor kinase (GRK) inhibitor programs .

Why Generic 6-Substituted Pyrimidines Cannot Replace 6-(Ethoxymethyl)-2-methylpyrimidin-4-ol


In pyrimidine-based GRK inhibitor synthesis, the precise placement of the ethoxymethyl chain on the 6-position is critical. Shifting this substituent to the 5-position (CAS 5423-97-2) or replacing it with a methoxymethyl group (CAS 3122-75-6) alters the computed lipophilicity (XLogP3) and topological polar surface area (TPSA), parameters that directly govern passive permeability and target binding [1]. Even subtle structural modifications can ablate desired kinase selectivity profiles, making direct, unvalidated substitution a significant risk to research reproducibility .

Quantitative Differentiation Evidence for 6-(Ethoxymethyl)-2-methylpyrimidin-4-ol Over Closest Analogs


Lipophilicity Modulation: XLogP3 Comparison with 5-Regioisomer

The target compound exhibits a computed XLogP3-AA of -0.7, indicating higher polarity compared to its 5-(ethoxymethyl) regioisomer (CAS 5423-97-2, XLogP3-AA = 0.3) [1]. This 1.0 log unit difference represents a 10-fold shift in the octanol/water partition coefficient, which can enhance aqueous solubility and reduce non-specific protein binding [2].

Physicochemical Profiling GRK Inhibitor Design Lead Optimization

Hydrogen Bond Acceptor Capacity: Ethoxymethyl vs. Methoxymethyl Analog

With a molecular weight of 168.19 g/mol and 3 hydrogen bond acceptors (HBA), the target compound's ethoxymethyl side chain provides greater steric bulk and lipophilic surface area compared to the methoxymethyl analog (CAS 3122-75-6, MW 154.17 g/mol, HBA=3) [1].

Medicinal Chemistry Structure-Activity Relationship Synthetic Intermediate

Topological Polar Surface Area (TPSA) Differentiation from 2-Ethoxy Isomer

The target compound has a computed TPSA of 50.7 Ų, which is identical to the TPSA of its 2-ethoxy isomer (2-Ethoxy-6-methylpyrimidin-4-ol, CAS 55996-04-8, TPSA 50.7 Ų) [1]. This indicates equivalent passive hydrogen bonding capacity despite differing substitution patterns, suggesting biological activity differences between these isomers arise from shape and electronic distribution rather than simple polarity.

Bioavailability Prediction CNS Drug Design Property-Based Design

GRK Inhibitor Intermediate Status: Literature Precedent Over 2-Cyclopropyl Analog

The 4-hydroxy-6-ethoxymethyl-2-methylpyrimidine scaffold has been documented as a valuable intermediate for synthesizing G protein-coupled receptor kinase (GRK) inhibitors, referenced in medicinal chemistry literature . In contrast, the 2-cyclopropyl-6-(ethoxymethyl)pyrimidin-4-ol analog (CAS not available) lacks this explicit GRK inhibitor intermediate annotation in authoritative databases , suggesting the 2-methyl substitution is important for the synthetic pathway to active GRK inhibitors.

Heart Failure Signal Transduction Kinase Inhibition

Optimal Procurement Scenarios for 6-(Ethoxymethyl)-2-methylpyrimidin-4-ol


GRK Inhibitor Lead Optimization Programs

Based on its documented role as a GRK inhibitor intermediate [1], this compound is best procured for structure-activity relationship (SAR) studies focused on heart failure and hypertension targets, where the 6-ethoxymethyl-2-methyl pattern provides a validated synthetic entry point. The differentiated physicochemical profile (XLogP3 = -0.7) supports its selection for kinase inhibitor series requiring moderate polarity to balance solubility and membrane permeability .

Focused Screening Library Design for Inflammatory Targets

Given its computational property profile (TPSA 50.7 Ų, XLogP3 -0.7) and emerging investigation as a myeloperoxidase (MPO) inhibitor [1], this scaffold is suitable for assembling targeted screening libraries against inflammatory enzyme targets. Its moderate polarity distinguishes it from more lipophilic pyrimidine analogs, potentially reducing aggregation-based false positives in biochemical assays.

Synthetic Chemistry: Building Block for 6-Substituted Pyrimidine Derivatization

The free hydroxyl group at the 4-position and the ethoxymethyl at the 6-position provide orthogonal reactive handles for divergent parallel synthesis. This compound should be procured over the 5-regioisomer (CAS 5423-97-2) when the synthetic route requires derivatization at the 4-position without competing reactivity from the ethoxymethyl side chain, as the 6-substitution pattern offers distinct steric accessibility [1].

Quote Request

Request a Quote for 6-(Ethoxymethyl)-2-methylpyrimidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.